2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
This compound belongs to a class of dithioloquinoline derivatives characterized by a fused heterocyclic core incorporating sulfur atoms. Its structure features:
- Dithiolo[3,4-c]quinoline backbone: A tricyclic system with two sulfur atoms in a dithiolo ring fused to a quinoline moiety.
- Substituents: 4,4,8-Trimethyl groups on the quinoline ring, enhancing steric bulk and hydrophobicity. A 1-thioxo (C=S) group at position 1, contributing to electron-withdrawing effects. A 2-(thiophen-2-yl)acetyl moiety at position 5, introducing a sulfur-containing aromatic heterocycle.
Properties
IUPAC Name |
2-thiophen-2-yl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS4/c1-11-6-7-14-13(9-11)16-17(24-25-18(16)22)19(2,3)20(14)15(21)10-12-5-4-8-23-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYWHZWILCTFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (CAS Number: 4595-67-9) is a member of the dithioloquinoline family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H15NOS4
- Molecular Weight : 389.5778 g/mol
- Physical Properties :
- Melting Point: 310.6 °C
- Density: 1.48 g/cm³
- Solubility: Low solubility in water; organic solvents preferred.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions to form the dithioloquinoline structure. The synthesis pathways often utilize thiophene derivatives and various alkylating agents to achieve the desired molecular configuration.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated several compounds from the dithioloquinoline series and found that many demonstrated moderate to high inhibitory activity against various protein kinases involved in cancer progression. For instance:
| Compound | Target Kinase | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 2a | JAK3 | 0.46 | 99 |
| 2b | cRAF | 0.34 | 92 |
| 2c | NPM1-ALK | 0.25 | 96 |
These findings suggest that the compound can potentially serve as a lead for developing new anticancer therapies .
Anti-inflammatory and Chemoprotective Effects
In addition to antitumor activity, the compound has shown promise in anti-inflammatory and chemoprotective roles. The PASS (Prediction of Activity Spectra for Substances) analysis indicated probabilities of over 50% for these activities, suggesting a broad spectrum of biological effects. Specifically:
- Anti-inflammatory : Compounds related to this structure have been documented to inhibit pathways involved in inflammation.
- Chemoprotective : Potential protective effects against cellular damage induced by toxins or carcinogens have been predicted .
Case Studies
A notable case study involved the evaluation of several derivatives of dithioloquinolines on human cancer cell lines. The study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compounds exhibited IC50 values ranging from 0.25 to 0.78 µM against these cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents.
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. For example, the compounds may act as dual-specific phosphatase inhibitors or affect apoptosis pathways, leading to increased cancer cell death .
Scientific Research Applications
The compound 2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule with potential applications across various scientific fields. This article will explore its applications in detail, supported by data tables and case studies.
Basic Information
- Molecular Formula : C18H15NOS4
- Molecular Weight : 389.5778 g/mol
- Physical State : Solid
- Melting Point : 310.6°C
- Boiling Point : 589.9°C at 760 mmHg
Structural Characteristics
The structure of the compound features a thiophene ring and a quinoline derivative, which are known for their biological activity and utility in organic synthesis. The presence of multiple sulfur atoms enhances its reactivity and potential for various applications.
Pharmaceutical Research
The compound's unique structure makes it a candidate for drug development, particularly in:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, quinoline derivatives are often investigated for their ability to target specific cancer pathways.
- Antimicrobial Activity : Thiophene-containing compounds have been reported to exhibit antibacterial and antifungal properties, making this compound a potential lead in developing new antimicrobial agents.
Material Science
Due to its electronic properties, this compound can be utilized in:
- Organic Electronics : The presence of sulfur and nitrogen in the structure allows for the development of organic semiconductors used in photovoltaic cells and organic light-emitting diodes (OLEDs).
- Sensors : The compound's ability to interact with various analytes could be harnessed for sensor technology, particularly in detecting environmental pollutants.
Agricultural Chemistry
Research into similar compounds has suggested potential use as:
- Pesticides or Herbicides : The biological activity exhibited by thiophene derivatives indicates that this compound may have applications in crop protection.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of quinoline derivatives found that compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Organic Photovoltaics
Research conducted on thiophene-based materials highlighted their effectiveness as electron donors in organic photovoltaic devices. The incorporation of similar compounds into device architectures improved charge transport properties and overall efficiency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to two analogs from the evidence (Table 1):
Table 1: Structural and Property Comparison
Structural Differences and Electronic Effects
- Thiophene vs. Phenoxy Groups: The target compound’s thiophene moiety introduces aromatic sulfur, which enhances π-conjugation and electron delocalization compared to the phenoxy groups in and . This may alter redox properties and binding affinity in biological targets. Phenoxy derivatives (–6) exhibit substituent-dependent electronic effects:
- 4-Chlorophenoxy (): Electron-withdrawing, increasing acidity (pKa = -0.63) .
- Quinoline Substituents: The 8-methyl group in the target compound (vs. 8-methoxy in analogs) reduces polarity, likely decreasing water solubility but increasing membrane permeability.
Computational and Crystallographic Insights
- Electrostatic Potential: Tools like Multiwfn () could analyze electron density differences, revealing how thiophene’s electron-rich nature affects charge distribution compared to phenoxy groups .
Stability and Reactivity
- The thioxo group (C=S) in the target compound may participate in hydrogen bonding or nucleophilic attacks, contrasting with the sulfonyl groups in ’s triazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
